molecular formula C17H12F3NO4S B8082195 3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile

3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile

Cat. No.: B8082195
M. Wt: 383.3 g/mol
InChI Key: ONBSHRSJOPSEGS-UHFFFAOYSA-N
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Description

3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile is a potent and selective inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α). This compound is known for its potential antineoplastic activity, particularly in the treatment of clear cell renal cell carcinoma (ccRCC). The molecular formula of this compound is C17H12F3NO4S, and it has a molecular weight of 383.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile involves several steps, starting with the preparation of the key intermediate, 3-[(1R)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy-5-fluorobenzonitrile. The reaction conditions typically include the use of solvents such as dichloromethane and reagents like sodium hydride and potassium carbonate. The final step involves the resolution of the racemic mixture to obtain the R-enantiomer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for the enantioselective separation of the R-enantiomer .

Chemical Reactions Analysis

Types of Reactions: 3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium iodide in acetone.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated products .

Mechanism of Action

3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile exerts its effects by selectively inhibiting the heterodimerization of HIF-2α with HIF-1β. This disruption prevents the transcription of genes involved in tumor growth, angiogenesis, and survival under hypoxic conditions. The compound does not significantly affect HIF-1α, making it a highly selective inhibitor .

Comparison with Similar Compounds

Uniqueness: 3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile is unique due to its high selectivity for HIF-2α and its potent antineoplastic activity. Unlike other inhibitors, it does not significantly affect HIF-1α, reducing the risk of off-target effects .

Properties

IUPAC Name

3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6,16,22H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBSHRSJOPSEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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